

Introduction: A Versatile Halogenated Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Bromo-3-chloroanisole*

Cat. No.: *B1272324*

[Get Quote](#)

4-Bromo-3-chloroanisole (CAS No. 50638-46-5) is a disubstituted aromatic ether that has emerged as a crucial intermediate in the landscape of advanced organic synthesis.^{[1][2]} Its strategic placement of bromine, chlorine, and methoxy functional groups on a benzene ring offers chemists a versatile platform for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an exploration of its reactivity, and insights into its applications, particularly for researchers and professionals in drug development and fine chemical manufacturing. The presence of two distinct halogen atoms allows for selective, stepwise functionalization, making it an invaluable tool in multi-step synthetic campaigns aimed at novel therapeutic agents and functional materials.^{[2][3]}

Core Physicochemical & Structural Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. **4-Bromo-3-chloroanisole** is typically a light yellow liquid or solid, depending on purity and ambient temperature.^{[1][4]} Its key identifiers and physical characteristics are summarized below.

Structural Representation

The molecular structure features a methoxy group, which is an activating, ortho-para directing group, ortho to a chlorine atom and para to a bromine atom. This substitution pattern dictates the molecule's electronic properties and reactivity.

Caption: Molecular Structure of **4-Bromo-3-chloroanisole**.

Data Summary Table

Property	Value	Source(s)
CAS Number	50638-46-5	[4][5]
Molecular Formula	C ₇ H ₆ BrClO	[4][5]
Molecular Weight	221.48 g/mol	[4][5]
Appearance	Light yellow liquid / Solid	[4][6]
Boiling Point	129-132°C	[4][5]
Density	~1.564 g/cm ³	[4][5]
Refractive Index	~1.556	[4][7]
Flash Point	106.8 °C	[4]
Storage	Sealed in dry, Room Temperature	[4]
InChI Key	SUFFQYRWSRMBQC- UHFFFAOYSA-N	[6]
SMILES	COc1ccc(Br)c(Cl)c1	[6]

Synthesis and Purification Protocol

A prevalent and reliable method for the laboratory-scale synthesis of **4-Bromo-3-chloroanisole** is the electrophilic aromatic substitution of 3-chloroanisole.[5][8] This approach utilizes N-Bromosuccinimide (NBS) as the bromine source, a reagent favored for its milder reaction conditions compared to elemental bromine.

Experimental Methodology

Objective: To synthesize **4-Bromo-3-chloroanisole** via electrophilic bromination of 3-chloroanisole.

Materials:

- 3-chloroanisole
- N-Bromosuccinimide (NBS)
- Acetonitrile (CH₃CN)
- Saturated sodium thiosulfate (Na₂S₂O₃) aqueous solution
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Petroleum ether and Dichloromethane (for eluent)

Protocol Steps:

- Reaction Setup: To a reaction tube, add 3-chloroanisole (1.0 eq), N-bromosuccinimide (NBS, 1.5 eq), and acetonitrile.[5][8]
- Reaction Execution: Stir the reaction mixture vigorously at room temperature for 12 hours. The reaction should be conducted in a dark environment to prevent radical side reactions initiated by light, which can occur with NBS.
- Workup - Quenching: Upon completion (monitored by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[5][8] This step is crucial to neutralize any unreacted NBS and elemental bromine by reducing them to bromide.
- Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 15 mL).[5][8]
- Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

- Drying and Filtration: Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4), then filter the solution through a pad of diatomaceous earth or a cotton plug to remove the drying agent.[5][8]
- Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the residue by flash column chromatography on a silica gel column. A typical eluent system is a mixture of petroleum ether and dichloromethane (e.g., 5:1 v/v), which effectively separates the desired product from starting material and byproducts.[5][8]

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification.

Chemical Reactivity and Applications in Drug Development

The synthetic value of **4-Bromo-3-chloroanisole** lies in the differential reactivity of its halogen substituents, which can be selectively addressed in cross-coupling reactions. This makes it a powerful building block for constructing complex organic molecules.[2]

Core Reactivity:

- Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the selective introduction of an aryl, vinyl, or alkynyl group at the C4 position, leaving the chlorine atom at C3 available for subsequent transformations. This regioselective functionalization is a cornerstone of modern synthetic strategy.[2]
- Grignard Reagent Formation: The bromine atom can be used to form a Grignard reagent, although careful control of conditions is required to avoid side reactions involving the chloro and methoxy groups.

Applications: This molecule is primarily used as a pharmaceutical intermediate.[1] Its structure is a key component in the synthesis of more complex active pharmaceutical ingredients (APIs).

While specific drug compounds are often proprietary, the bromo-chloro-anisole motif is relevant in developing compounds for various therapeutic areas, including anti-inflammatory, analgesic, and antiviral agents.[3][9]

Conceptual Reaction Scheme

[Click to download full resolution via product page](#)

Caption: Selective cross-coupling strategy using **4-Bromo-3-chloroanisole**.

Safety, Handling, and Storage

Proper handling of **4-Bromo-3-chloroanisole** is essential to ensure laboratory safety. The compound is classified with specific hazards that require appropriate precautionary measures.

GHS Hazard Information:

- Pictogram: Warning[7][10]
- Hazard Statements:
 - H315: Causes skin irritation.[7][10]
 - H319: Causes serious eye irritation.[7][10]
 - H335: May cause respiratory irritation.[7][10]

Safe Handling Protocols:

- Prevention:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][10]

- P271: Use only outdoors or in a well-ventilated area.[[7](#)][[10](#)]
- P280: Wear protective gloves, protective clothing, eye protection, and face protection.[[7](#)][[10](#)]
- P264: Wash hands and any exposed skin thoroughly after handling.[[10](#)]
- Response:
 - IF ON SKIN (P302+P352): Wash with plenty of water. If irritation occurs (P332+P313), get medical advice/attention.[[7](#)][[10](#)]
 - IF IN EYES (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists (P337+P313), get medical advice/attention.[[10](#)]
 - IF INHALED (P304+P340): Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell (P312).[[10](#)]

Storage and Disposal:

- Storage (P403+P233): Store in a well-ventilated place. Keep the container tightly closed.[[7](#)][[10](#)] It should be stored in a dry environment at room temperature.[[4](#)]
- Disposal (P501): Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[[7](#)][[10](#)]

Conclusion

4-Bromo-3-chloroanisole stands as a testament to the power of precision in chemical synthesis. Its well-defined structure provides a reliable and versatile starting point for creating diverse and complex chemical entities. For drug development professionals and research scientists, a mastery of its properties, synthesis, and reactivity is key to unlocking new synthetic pathways and accelerating the discovery of novel molecules. The strategic arrangement of its functional groups ensures its continued importance as a high-value intermediate in the fine chemical and pharmaceutical industries.

References

- Cas 50638-46-5, **4-Bromo-3-chloroanisole** | lookchem. [[Link](#)]
- **4-Bromo-3-chloroanisole** Safety Data Sheets(SDS) lookchem. [[Link](#)]
- 4-Bromo-3-chloroaniline | C6H5BrCIN | CID 88888 - PubChem. [[Link](#)]
- **4-Bromo-3-chloroanisole** CAS 50638-46-5: A Key Pharmaceutical Intermediate for Advanced Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [[Link](#)]
- Supporting Information - A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. [[Link](#)]
- 4-Bromoanisole - Wikipedia. [[Link](#)]
- The Power of Precision: **4-Bromo-3-chloroanisole** in Advanced Organic Synthesis. [[Link](#)]
- 2-Bromo-4-chloroanisole: A Crucial Intermediate in Pharmaceutical Synthesis. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbino.com [nbino.com]
- 2. nbino.com [nbino.com]
- 3. chemimpex.com [chemimpex.com]
- 4. lookchem.com [lookchem.com]
- 5. 4-Bromo-3-chloroanisole CAS#: 50638-46-5 [m.chemicalbook.com]
- 6. 4-bromo-3-chloroanisole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. 4-Bromo-3-chloroanisole | 50638-46-5 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]
- 10. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [Introduction: A Versatile Halogenated Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1272324#4-bromo-3-chloroanisole-chemical-properties\]](https://www.benchchem.com/product/b1272324#4-bromo-3-chloroanisole-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com